molecular formula C5H8I2 B15332901 2,4-Diiodo-2-pentene

2,4-Diiodo-2-pentene

Cat. No.: B15332901
M. Wt: 321.93 g/mol
InChI Key: VDPYACCRGGSTMQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
2,4-Diiodo-2-pentene (IUPAC name: (E)-3,4-diiodo-2-pentene) is a dihalogenated alkene with the molecular formula C₅H₈I₂ and a molecular weight of 337.93 g/mol. Its structure features a double bond between C2 and C3, with iodine atoms substituted at C3 and C4 (Figure 1). The stereochemistry is typically reported as trans (E-configuration) due to steric hindrance during synthesis .

Synthesis and Reactivity
The compound is synthesized via iodine addition to 2,3-pentadiene. details a reaction where iodine (I₂) in carbon tetrachloride at −40°C yields trans-3,4-diiodo-2-pentene. The product’s stereochemical integrity is critical, as racemization can occur via competing E2 and SN2 pathways involving iodide ions .

Properties

Molecular Formula

C5H8I2

Molecular Weight

321.93 g/mol

IUPAC Name

2,4-diiodopent-2-ene

InChI

InChI=1S/C5H8I2/c1-4(6)3-5(2)7/h3-4H,1-2H3

InChI Key

VDPYACCRGGSTMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)I)I

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-Diiodo-2-pentene can be achieved through various methods. One common approach involves the halogenation of 2-pentene. In this process, 2-pentene is treated with iodine in the presence of a catalyst, such as aluminum chloride, to facilitate the addition of iodine atoms to the carbon chain. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

2,4-Diiodo-2-pentene undergoes several types of chemical reactions, including:

Scientific Research Applications

2,4-Diiodo-2-pentene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into organic molecules. This can be useful in the preparation of other iodinated compounds or in the study of reaction mechanisms involving iodine.

    Biology: The compound can be used in radiolabeling studies, where the iodine atoms serve as radioactive tracers to track the movement and distribution of molecules within biological systems.

    Medicine: Iodinated compounds, including 2,4-Diiodo-2-pentene, are explored for their potential use in diagnostic imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

    Industry: In the industrial sector, 2,4-Diiodo-2-pentene can be used in the synthesis of specialty chemicals and materials that require the incorporation of iodine atoms

Mechanism of Action

The mechanism of action of 2,4-Diiodo-2-pentene largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the iodine atoms. In elimination reactions, the base abstracts a proton from the carbon adjacent to the iodine atom, leading to the formation of a double bond and the release of iodine as a leaving group. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophiles or bases used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Halogenated Alkenes

Table 1: Halogenated Pentene Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Reactivity
2,4-Diiodo-2-pentene C₅H₈I₂ 337.93 I at C3, C4; E-configuration Prone to elimination (E2), SN2; high MW due to I
trans-4-Chloro-2-pentene C₅H₉Cl 104.58 Cl at C4; E-configuration Lower MW; SN2 reactivity dominates
(2E)-2-Iodo-3-methyl-2-pentene C₆H₁₁I 210.06 I at C2; methyl at C3 Steric hindrance slows substitution
2,4-Dichloropentane C₅H₁₀Cl₂ 141.04 Cl at C2, C4 (saturated) Alkane; inert compared to alkenes

Key Findings :

  • Iodine vs. Chlorine : The larger atomic radius of iodine in 2,4-diiodo-2-pentene increases molecular weight and polarizability, enhancing its leaving-group ability in elimination reactions compared to chlorine analogues .
  • Steric Effects : (2E)-2-Iodo-3-methyl-2-pentene exhibits reduced substitution reactivity due to steric hindrance from the methyl group .

Non-Halogenated Alkenes

Table 2: Simple and Substituted Alkenes
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Reactivity
(E)-2-Pentene C₅H₁₀ 70.13 No halogens; E-configuration Standard alkene reactivity (e.g., hydrogenation)
2,4-Dimethyl-2-pentene C₇H₁₄ 98.19 Methyl groups at C2, C4 Hyperconjugation stabilizes double bond

Key Findings :

  • Reactivity: Unlike 2,4-diiodo-2-pentene, non-halogenated alkenes like (E)-2-pentene primarily undergo addition reactions (e.g., hydrogenation, epoxidation) rather than substitution .
  • Stability : Methyl groups in 2,4-dimethyl-2-pentene stabilize the double bond via hyperconjugation, reducing electrophilic addition rates compared to halogenated counterparts .

Racemization Studies

  • 2,4-Diiodo-2-pentene : Optical purity depends on reaction conditions. In diglyme-CCl₄ mixtures, racemization occurs via iodine addition followed by iodide-mediated E2/SN2 pathways. This property limits its use in stereospecific syntheses .
  • Comparison with Dichlorides : 2,4-Dichloropentane (saturated) lacks this racemization pathway, making it more stable for storage .

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